

The Unveiling of EP009: A Novel LILRB2-Targeting Antibody for Cancer Immunotherapy

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Compound of Interest

Compound Name: EP009

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Germantown, MD & Shanghai, China - In the relentless pursuit of novel cancer treatments, Elpiscience Biopharma has brought forth ES009, a promising monoclonal antibody targeting the Leukocyte Immunoglobulin-like Receptor B2 (LILRB2). This in-depth technical guide consolidates the discovery and development history of ES009, offering researchers, scientists, and drug development professionals a comprehensive overview of its preclinical and early clinical journey. As no publicly available information exists for a compound designated "EP009", this report focuses on ES009, a potential best-in-class antibody against the same target, which is currently in clinical development.

Introduction: Targeting the Myeloid Checkpoint LILRB2

The tumor microenvironment (TME) is a complex ecosystem where cancer cells interact with various immune cells. Myeloid cells, such as macrophages and dendritic cells, play a pivotal role in orchestrating the immune response against tumors. However, cancer cells can exploit inhibitory receptors on these myeloid cells to evade immune destruction. LILRB2, also known as ILT4, is a key inhibitory receptor predominantly expressed on myeloid cells.^[1] Its engagement by ligands, including the Major Histocompatibility Complex (MHC) class I molecules like HLA-G expressed on tumor cells, triggers a signaling cascade that suppresses the anti-tumor functions of these immune cells.^[1] This immunosuppressive activity makes LILRB2 a compelling target for cancer immunotherapy.

ES009 is a humanized IgG4 monoclonal antibody developed by Elpiscience to specifically block the LILRB2 receptor.[2] By inhibiting the LILRB2 signaling pathway, ES009 aims to reprogram the immunosuppressive myeloid cells within the TME into a pro-inflammatory state, thereby unleashing a potent and durable anti-tumor immune response.

Discovery and Preclinical Development

The discovery of ES009 stemmed from a dedicated effort to identify a highly specific and potent antagonist of LILRB2. Preclinical investigations have demonstrated the promising therapeutic potential of ES009.

Binding Characteristics and Ligand Blockade

A pivotal aspect of ES009's design is its high-affinity binding to a unique epitope on the LILRB2 receptor.[1] This specific binding is crucial for its potent antagonistic activity.

Table 1: Preclinical Characteristics of ES009

Parameter	Description	Result
Target	Leukocyte Immunoglobulin-like Receptor B2 (LILRB2)	-
Modality	Humanized Monoclonal Antibody (IgG4)	-
Binding Affinity	High affinity to human LILRB2	Data not publicly available

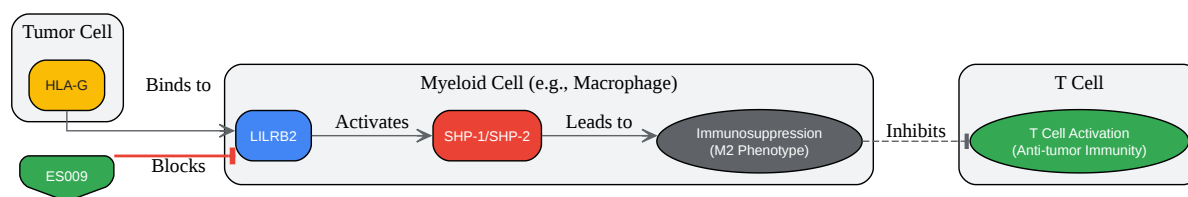
| Ligand Blockade | Potently blocks the binding of multiple LILRB2 ligands, including HLA-A2, HLA-G, ANGPTL1, ANGPTL2, ANGPTL4, ANGPTL7, and MAG. | Data not publicly available |

Note: Specific quantitative data for binding affinity and ligand blockade IC50 values are not yet publicly available.

Mechanism of Action: Reprogramming Myeloid Cells

Preclinical studies have elucidated the mechanism by which ES009 exerts its anti-tumor effects. By blocking the LILRB2 pathway, ES009 effectively reprograms immunosuppressive M2 macrophages into a pro-inflammatory M1 phenotype.[1] This repolarization is a critical step in reversing the immunosuppressive nature of the TME.

Signaling Pathway of LILRB2 Inhibition by ES009



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Caption: ES009 blocks the interaction between LILRB2 and its ligands, such as HLA-G, on tumor cells.

This blockade prevents the activation of the downstream phosphatases SHP-1 and SHP-2, thereby inhibiting the immunosuppressive signaling cascade.[3] The result is a shift in the myeloid cell phenotype from an anti-inflammatory (M2) to a pro-inflammatory (M1) state, which is more conducive to T cell activation and anti-tumor immunity.

In Vitro and Ex Vivo Efficacy

The functional consequences of LILRB2 blockade by ES009 have been demonstrated in various in vitro and ex vivo models. These studies have shown that ES009 can:

- Promote the differentiation of human monocytes and monocyte-derived dendritic cells into a pro-inflammatory state.[1]
- Reprogram human monocyte-derived M2 macrophages into a pro-inflammatory M1 phenotype.[1]

- Restore T cell activity that has been suppressed by M2 macrophages.[1]

These findings from preclinical studies provided a strong rationale for advancing ES009 into clinical development.

Clinical Development: The First-in-Human Trial

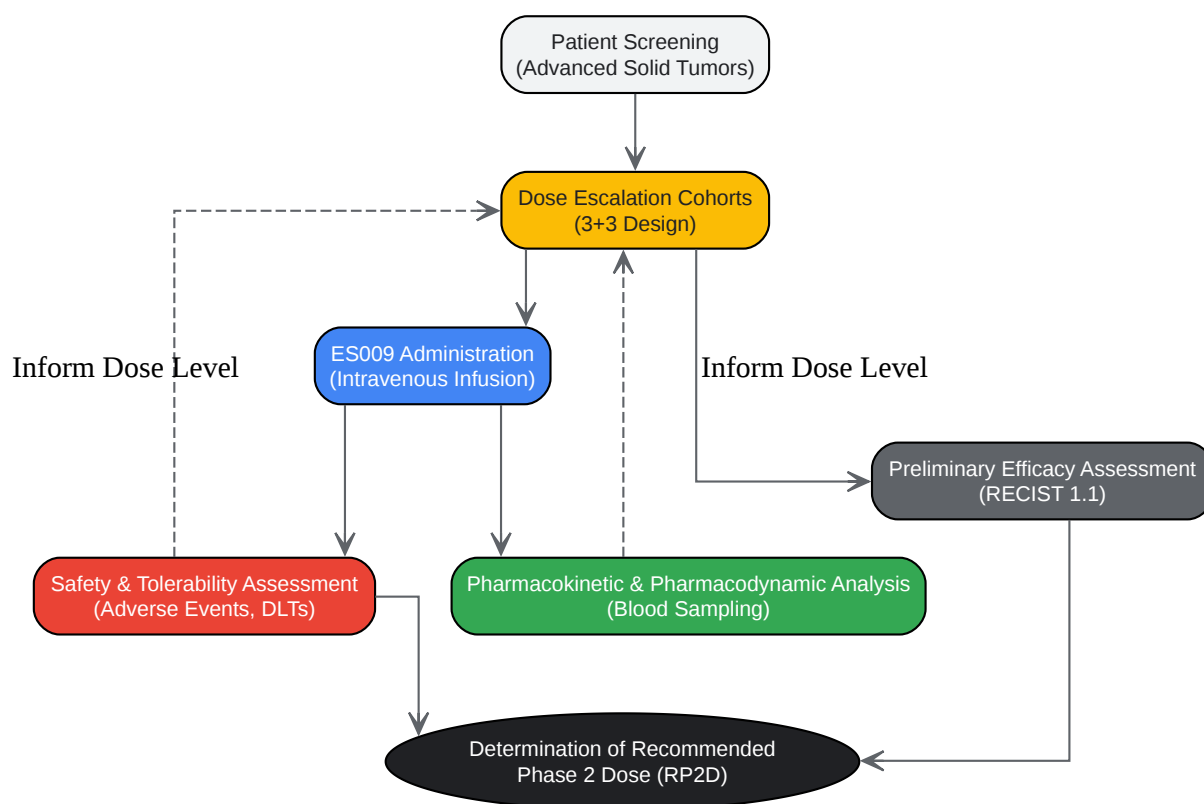
Based on its promising preclinical profile, Elpiscience initiated a Phase 1 clinical trial for ES009 to evaluate its safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity in patients with advanced solid tumors.

Table 2: Overview of the ES009 Phase 1 Clinical Trial (NCT06007482)

Parameter	Description
Official Title	A Study of ES009 in Subjects With Locally Advanced or Metastatic Solid Tumors
Status	Completed
Phase	Phase 1
Study Design	Open-Label, Single-Arm, Dose Escalation
Primary Objectives	To evaluate the safety and tolerability of ES009. To determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D).
Secondary Objectives	To characterize the pharmacokinetic (PK) profile of ES009. To evaluate the pharmacodynamic (PD) effects of ES009. To assess the preliminary anti-tumor activity of ES009.
Inclusion Criteria	Adults with histologically or cytologically confirmed locally advanced or metastatic solid tumors who have progressed on or are intolerant to standard therapies.

| Intervention | ES009 administered via intravenous infusion. |

Experimental Workflow for the Phase 1 Trial



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Caption: The Phase 1 trial of ES009 follows a dose-escalation design to determine safety and the recommended dose for future studies.

The first patient in this trial was dosed in Australia in September 2023. The results of this foundational study will be instrumental in guiding the future clinical development of ES009, including potential combination therapies with other immuno-oncology agents.

Future Directions

The development of ES009 represents a significant step forward in the field of myeloid-targeting cancer immunotherapies. By reprogramming the immunosuppressive tumor

microenvironment, ES009 holds the potential to benefit patients who are resistant to or have relapsed after treatment with T-cell checkpoint inhibitors. Future research will likely focus on combination strategies, exploring the synergy of ES009 with other immunotherapies, such as anti-PD-1/PD-L1 antibodies, to achieve more profound and durable anti-tumor responses. The successful completion of the Phase 1 trial will pave the way for larger, registrational studies to further establish the clinical efficacy of ES009 in various solid tumors.

Conclusion

ES009 is a promising, first-in-class LILRB2-targeting monoclonal antibody with a well-defined mechanism of action. Its ability to reprogram immunosuppressive myeloid cells and restore T cell function provides a strong rationale for its continued development as a novel cancer immunotherapy. The ongoing clinical evaluation will be critical in determining the ultimate therapeutic potential of ES009 in the fight against cancer.

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